Aureomix is synthesized and marketed by Zoetis, which specializes in developing medications and vaccines for livestock and companion animals. The compound's formulation and safety data can be found in the Safety Data Sheets provided by Zoetis, which detail its composition, handling precautions, and potential hazards associated with its use .
In terms of classification, Aureomix falls under the category of veterinary pharmaceuticals. It is specifically categorized as an antimicrobial agent. The Occupational Exposure Band classification system categorizes it based on its potential health risks to humans handling the substance, ensuring that appropriate safety measures are taken during its use.
The synthesis of Aureomix involves chemical processes that ensure the stability and efficacy of its active ingredients. While specific proprietary methods used by Zoetis are not publicly disclosed in detail, the general approach to synthesizing such compounds typically includes:
The technical aspects of Aureomix synthesis likely involve optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and minimize impurities. Quality control measures are essential throughout the synthesis process to ensure that the final product meets regulatory standards.
The molecular structure of Aureomix consists of various functional groups that contribute to its antimicrobial properties. While specific structural diagrams are proprietary, compounds in this category typically contain:
The molecular formula and weight of Aureomix are critical for understanding its pharmacokinetics and dynamics. These parameters influence how the compound interacts with biological systems.
Aureomix undergoes several chemical reactions that are crucial for its efficacy as an antimicrobial agent. Key reactions include:
Understanding these reactions requires knowledge of microbiological assays to evaluate the compound's effectiveness against specific bacterial strains. Data from these assays inform dosage recommendations and treatment protocols.
The mechanism of action of Aureomix involves multiple steps:
Quantitative data from studies demonstrate the minimum inhibitory concentrations required for effective bacterial inhibition, providing insights into dosage guidelines for veterinary applications.
Aureomix exhibits several physical properties that are pertinent to its application:
Chemical properties include stability under various conditions (e.g., temperature, pH) and reactivity with other substances. These properties are critical for ensuring safety during storage and handling.
Relevant data on these properties can be found in safety data sheets provided by Zoetis .
Aureomix is primarily used in veterinary medicine for:
The application of Aureomix contributes significantly to animal health management practices within the agricultural sector, promoting both animal welfare and productivity.
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 1335401-45-0
CAS No.: 22638-09-1
CAS No.: 74340-06-0